molecular formula C8H9F3N2O3 B8252635 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid

1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8252635
M. Wt: 238.16 g/mol
InChI Key: VKBZGIMYRNKIKG-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the Hydroxybutyl Side Chain: The hydroxybutyl side chain can be introduced through nucleophilic substitution reactions. For example, the reaction of a pyrazole derivative with 4,4,4-trifluoro-3-hydroxybutyl bromide in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Formation of 2-(4,4,4-Trifluoro-3-oxobutyl)pyrazole-3-carboxylic acid

    Reduction: Formation of 2-(4,4,4-Trifluoro-3-hydroxybutyl)pyrazole-3-methanol

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the hydroxybutyl side chain. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,4,4-trifluoro-3-hydroxybutyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c9-8(10,11)6(14)2-4-13-5(7(15)16)1-3-12-13/h1,3,6,14H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBZGIMYRNKIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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